Product packaging for adipose differentiation-related protein(Cat. No.:CAS No. 148349-60-4)

adipose differentiation-related protein

Cat. No.: B1176308
CAS No.: 148349-60-4
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Description

Adipose differentiation-related protein (ADRP), also known as Perilipin 2 or adipophilin, is a ubiquitously expressed lipid storage droplet-associated protein that belongs to the PAT family . It was first characterized as a mRNA induced early during adipocyte differentiation and plays a critical role in the selective uptake of long-chain fatty acids and the formation of lipid droplets in a wide variety of cell types, serving as a key manager of neutral lipid stores . In pancreatic β-cells, ADRP is highly expressed and dynamically regulated by metabolic cues such as high-fat diets and fasting; it is essential for regulating triglyceride accumulation, fatty acid oxidation, and the augmentation of insulin secretion by fatty acids . Furthermore, ADRP overexpression is sufficient to induce lipid accumulation and cytoplasmic lipid droplet formation in diverse cell types, including hepatic stellate cells and fibroblasts . Its expression is strongly induced by lipid loading and is associated with several metabolic diseases, making it a significant protein for research in areas such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), cardiovascular diseases like atherosclerosis, and cancer . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

148349-60-4

Molecular Formula

C11H18O4

Synonyms

adipose differentiation-related protein

Origin of Product

United States

Transcriptional and Post Transcriptional Regulation of Adipose Differentiation Related Protein Adrp/plin2 Gene Expression

Genomic Organization and Chromosomal Localization

The gene encoding human Adipose Differentiation-Related Protein (PLIN2) is situated on the short (p) arm of chromosome 9. wikipedia.org Specifically, its cytogenetic location is at band 9p22.1. wikipedia.orgsinobiological.com The genomic coordinates for the PLIN2 gene span from base pair 19,108,375 to 19,149,290. wikipedia.org The gene itself is composed of 9 exons. nih.gov In the mouse genome, the orthologous gene is located on chromosome 4 at band C4. wikipedia.org The PLIN2 gene is highly conserved across a range of species, including chimpanzees, Rhesus monkeys, dogs, cows, mice, rats, chickens, zebrafish, and frogs, underscoring its essential biological function. sinobiological.com

Role of Specific Transcription Factors in this compound (ADRP/PLIN2) Gene Activation

The activation of the PLIN2 gene is orchestrated by a variety of specific transcription factors that bind to the cis-acting elements in its promoter. These proteins can diffuse within the cell nucleus and act on their target genes to control the level of gene expression. youtube.com

Hypoxia-Inducible Factors (HIF-1α, HIF-2α)

Hypoxia-Inducible Factors (HIFs) are transcription factors that mediate cellular responses to low oxygen conditions (hypoxia). nih.gov Of the two major alpha subunits, HIF-2α plays a significant role in the upregulation of PLIN2 gene expression. nih.gov This induction of PLIN2 by HIF-2α is particularly noted under conditions of chronic or prolonged hypoxia and is linked to an increase in lipid storage. nih.govresearchgate.net For example, in renal cell carcinoma, the stimulation of PLIN2 expression by HIF-2α is thought to contribute to the characteristic clear cell phenotype, which is rich in lipids. nih.govmdpi.com In contrast, HIF-1α does not typically stimulate PLIN2 expression; its primary role in hypoxic conditions is the activation of genes involved in glycolysis. nih.gov

CCAAT/Enhancer Binding Proteins (C/EBPβ)

The CCAAT/Enhancer Binding Proteins (C/EBPs) are a family of transcription factors that are pivotal in the differentiation of various cell types, including adipocytes. nih.gov C/EBPβ, in particular, is known to be a critical regulator of adipogenesis and is involved in the inflammatory responses within adipose tissue. nih.govnih.gov Its expression can be induced by factors such as a high-fat diet. nih.gov Given that ADRP/PLIN2 expression is induced early in the process of adipocyte differentiation, a stage where C/EBPs are highly active, it indicates a regulatory role for these transcription factors in PLIN2 expression. nih.govnih.gov

AP-1 Family Members

The activator protein-1 (AP-1) family of transcription factors, which includes proteins from the Jun and Fos families, plays a significant role in regulating the expression of the this compound (ADRP/PLIN2) gene, particularly in macrophages. Research has identified a specific Ets/AP-1 response element within the ADRP promoter that is crucial for its transcriptional activation. nih.gov Overexpression of AP-1 proteins, such as c-Jun and c-Fos, has been shown to directly induce the expression of genes involved in inflammation and cell differentiation, processes where ADRP is also implicated. nih.gov

In RAW264.7 macrophages, the expression of ADRP mRNA is stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA), a known activator of the AP-1 pathway. nih.gov Studies using electrophoretic mobility shift assays (EMSA) have confirmed that AP-1, in conjunction with the transcription factor PU.1, binds directly to this composite Ets/AP-1 site. nih.gov The structural integrity of this binding site is critical for its function; introducing spacer sequences between the Ets and AP-1 motifs diminishes the promoter's responsiveness to PMA. nih.gov This indicates that a precise juxtaposition of these factors is necessary for full transcriptional activity. Furthermore, the signaling cascade leading to this activation involves the PI3 kinase pathway, as inhibitors of this pathway reduce both PMA-induced ADRP mRNA expression and the formation of the PU.1/AP-1 complex on the promoter. nih.gov This suggests that AP-1-mediated regulation of ADRP is integrated with other significant cellular signaling networks. Recent studies also suggest that AP-1 family members may interact with other transcriptional co-factors to regulate the expression of genes involved in lipolysis. biorxiv.org

Forkhead Box Protein O1 (FOXO1)

Forkhead box protein O1 (FOXO1) is a critical transcription factor that integrates insulin (B600854) signaling with the regulation of genes involved in a wide array of metabolic processes, including glucose metabolism, lipogenesis, and cellular proliferation. nih.govfrontiersin.org While direct transcriptional activation of the PLIN2 gene by FOXO1 has not been extensively documented, its regulatory role can be inferred through its influence on key upstream regulators of lipogenesis.

FOXO1 activity is primarily regulated by post-translational modifications, particularly phosphorylation in response to insulin signaling. youtube.com When insulin levels are low (e.g., during fasting), FOXO1 is active and located in the nucleus, where it can regulate target gene expression. youtube.com Conversely, upon insulin stimulation, FOXO1 is phosphorylated by Akt/PKB, leading to its exclusion from the nucleus and thereby inhibiting its transcriptional activity. youtube.com

A significant indirect mechanism by which FOXO1 may influence ADRP/PLIN2 levels is through its regulation of peroxisome proliferator-activated receptor-gamma (PPARγ). FOXO1 has been shown to bind to the PPARγ promoter and repress its transcription. mdpi.com Since PPARγ is a potent activator of PLIN2 gene expression, FOXO1-mediated suppression of PPARγ would consequently lead to reduced ADRP/PLIN2 levels. mdpi.comnih.govnih.gov Therefore, in conditions of high insulin, the inhibition of FOXO1 would relieve this repression on PPARγ, allowing for increased adipogenesis and lipid droplet formation, processes in which ADRP/PLIN2 is an early and crucial participant. mdpi.comwikipedia.org This positions FOXO1 as a higher-level regulator that can indirectly control the expression of ADRP/PLIN2 as part of its broader role in managing metabolic homeostasis.

Differential Regulation of this compound (ADRP/PLIN2) mRNA Levels Across Cell Types and Metabolic States

The expression of ADRP/PLIN2 mRNA is not restricted to adipocytes but is found in a wide variety of cells and is dynamically regulated by the metabolic state of the organism. nih.gov This ubiquitous expression underscores its fundamental role in lipid accumulation across diverse tissues. nih.govwikipedia.org

ADRP/PLIN2 serves as a sensitive marker for intracellular lipid accumulation. nih.govthermofisher.com Its mRNA is found in fibroblasts, endothelial cells, and epithelial cells. nih.govthermofisher.com High levels are notably present in specialized cells such as lactating mammary epithelial cells, adrenal cortex cells, and hepatic stellate cells. nih.govthermofisher.com In the liver, ADRP/PLIN2 is the predominant lipid droplet protein in hepatocytes. nih.gov During the differentiation of pre-adipocytes, ADRP/PLIN2 mRNA is one of the earliest indicators of the adipogenic process, though it is later replaced by Perilipin 1 (PLIN1) on lipid droplets in mature adipocytes. nih.gov

The regulation of ADRP/PLIN2 mRNA is highly dependent on the cell type and metabolic context, as summarized in the table below.

Cell TypeMetabolic State/StimulusEffect on ADRP/PLIN2 mRNAReference(s)
Macrophages Differentiation into Foam CellsUpregulation nih.govnih.gov
Symptomatic Atherosclerotic PlaquesIncreased expression vs. asymptomatic nih.gov
Incubation with modified LDLStimulation of expression nih.gov
Hepatocytes FastingInduction nih.govnih.gov
Diet-induced Obesity / SteatosisUpregulation nih.govnih.gov
Hepatitis C Virus InfectionSuppression nih.gov
Adipocytes Early DifferentiationUpregulation nih.govwikipedia.org
FastingInduction nih.gov
Trophoblasts DifferentiationEnhanced expression nih.gov
Ligand-activated PPARγ/RXRUpregulation nih.gov
Muscle Cells Endurance Exercise Training (in T2D)Increased expression nih.gov

Metabolic conditions profoundly influence ADRP/PLIN2 mRNA levels. During fasting, ADRP/PLIN2 expression is induced in the liver and various adipose tissues, likely to manage the increased flux of fatty acids for energy. nih.govnih.gov In pathological states characterized by lipid dysregulation, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver cirrhosis, hepatic ADRP/PLIN2 expression is significantly elevated. nih.govwikipedia.org Similarly, in the context of atherosclerosis, ADRP/PLIN2 mRNA is highly expressed in macrophage-derived foam cells within arterial plaques. nih.govnih.gov Notably, its expression is 3.38-fold higher in plaques from symptomatic patients compared to asymptomatic ones, linking it to plaque instability. nih.gov This increased expression in inflammatory M1-phenotype macrophages contributes to triglyceride and cholesterol storage, highlighting its role in inflammatory metabolic diseases. nih.govnih.gov

Mechanisms of Free Fatty Acid-Induced this compound (ADRP/PLIN2) Expression

Free fatty acids (FFAs) are potent inducers of ADRP/PLIN2 gene expression, a mechanism central to the cell's response to lipid influx. nih.gov This regulation is primarily mediated by the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. nih.gov

The primary pathway for FFA-induced ADRP/PLIN2 expression involves the following steps:

Ligand Activation: FFAs or their derivatives, such as oleic acid or the polyunsaturated docosahexaenoic acid (DHA), enter the cell and act as natural ligands for PPARs. nih.govnih.gov Different PPAR subtypes, including PPARα, PPARγ, and PPARδ, can regulate PLIN2 expression depending on the tissue type. nih.gov

Heterodimerization: Upon ligand binding, the activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov

DNA Binding and Transcription: This PPAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter region of the PLIN2 gene. nih.gov This binding recruits co-activator proteins and initiates the transcription of ADRP/PLIN2 mRNA.

This mechanism has been demonstrated in various cell types, including human choriocarcinoma cells and primary human trophoblasts, where FFAs regulate both ADRP mRNA and protein levels. nih.govnih.gov In macrophages, the induction of ADRP by FFAs like oleic acid can act synergistically with other signaling pathways. For instance, oleic acid enhances the PMA-induced activation of the ADRP promoter via the Ets/AP-1 binding site, suggesting a cooperative interaction between metabolic and inflammatory signaling pathways to maximize ADRP expression. nih.gov

Beyond direct transcriptional induction, FFAs also appear to play a post-transcriptional role by stabilizing the ADRP/PLIN2 protein. The synthesis of triglycerides from fatty acids promotes the localization of ADRP/PLIN2 to the surface of newly formed lipid droplets. nih.gov This association with lipid droplets protects the ADRP/PLIN2 protein from degradation by the ubiquitin-proteasome system, leading to its accumulation. nih.govnih.gov Thus, FFAs promote an increase in cellular ADRP/PLIN2 through a dual mechanism: enhancing gene transcription via PPARs and increasing protein stability by providing the substrate for lipid droplet formation. nih.gov

Post Translational Modifications and Protein Stability of Adipose Differentiation Related Protein Adrp/plin2

Phosphorylation Events and Regulatory Kinases

Phosphorylation is a reversible modification that plays a significant role in regulating the biological activity of ADRP/PLIN2. youtube.com Specific kinases target ADRP/PLIN2, initiating signaling cascades that lead to its degradation and the subsequent mobilization of lipids.

AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is a key kinase that phosphorylates ADRP/PLIN2. nih.govresearchgate.net This phosphorylation is a critical step that primes the protein for degradation via chaperone-mediated autophagy (CMA). nih.govtandfonline.comnih.gov The process is initiated when lipolysis is induced, and it appears to occur after ADRP/PLIN2 interacts with the CMA chaperone HSPA8/Hsc70. nih.govnih.gov

The phosphorylation of ADRP/PLIN2 by AMPK facilitates its removal from the lipid droplet surface. nih.govresearchgate.net This removal is necessary to allow cytosolic lipases, such as adipose triglyceride lipase (B570770) (ATGL), and components of the macroautophagy machinery to access the lipid droplet and initiate the breakdown of stored triacylglycerols. nih.govnih.gov Inhibition of AMPK leads to higher levels of ADRP/PLIN2 on lipid droplets, suggesting that AMPK activity is required for its degradation. nih.gov This regulatory mechanism highlights a crucial link between cellular energy status and lipid mobilization, where AMPK acts as a sensor to trigger the breakdown of lipid stores by targeting ADRP/PLIN2. nih.govresearchgate.net

Table 1: Research Findings on AMPK-Mediated Phosphorylation of ADRP/PLIN2

Finding Organism/Cell Type Significance Reference(s)
Phosphorylation of PLIN2 is dependent on AMPK and triggers its degradation by chaperone-mediated autophagy (CMA). Cultured fibroblasts Establishes a direct link between AMPK, PLIN2 phosphorylation, and its subsequent degradation. nih.govtandfonline.comnih.gov
PLIN2 phosphorylation occurs after its interaction with the CMA chaperone HSPA8/Hsc70. Not specified Provides a temporal sequence for the events leading to PLIN2 degradation. nih.govnih.gov
Removal of phosphorylated PLIN2 from the lipid droplet allows recruitment of cytosolic lipases (e.g., ATGL). Not specified Explains the mechanism by which PLIN2 degradation facilitates lipolysis. nih.govnih.gov

In addition to AMPK, choline (B1196258) kinase alpha 2 (CHKA) has been identified as another kinase that phosphorylates ADRP/PLIN2. nih.gov This modification also leads to the degradation of ADRP/PLIN2 through the chaperone-mediated autophagy (CMA) pathway. nih.gov The phosphorylation by CHKA occurs in response to specific cellular stress, such as glucose deprivation. nih.gov The subsequent degradation of ADRP/PLIN2 allows lipolytic enzymes and lipophagy-related proteins to access the lipid droplets and hydrolyze the stored lipids. nih.gov This pathway represents another layer of regulation, linking nutrient availability to the control of lipid metabolism through post-translational modification of ADRP/PLIN2.

Ubiquitination and Proteasomal Degradation Pathways

Ubiquitination is a post-translational modification that targets proteins for degradation by the proteasome. youtube.com ADRP/PLIN2 is a substrate for this pathway, and its degradation is tightly controlled by specific E3 ubiquitin ligases and is dependent on its amino acid sequence and subcellular localization. nih.govresearchgate.net

The E3 ubiquitin ligase Ubr1 plays a crucial role in the degradation of ADRP/PLIN2. researchgate.net Ubr1 recognizes and targets ADRP/PLIN2 for ubiquitination, a process that marks the protein for subsequent degradation by the 26S proteasome. researchgate.netresearchgate.net The interaction between Ubr1 and ADRP/PLIN2 is notably dependent on the presence of amino acids, particularly branched-chain amino acids like leucine (B10760876) and isoleucine, which can activate Ubr1. researchgate.netresearchgate.net Studies have shown that the knockdown of Ubr1 leads to increased protein levels of ADRP/PLIN2, confirming its role in the degradation pathway. researchgate.net Ubr1 is part of a quality control pathway that also targets misfolded or unfolded proteins for degradation. nih.govnih.govbiorxiv.org

Table 2: Research Findings on Ubr1-Mediated Ubiquitination of ADRP/PLIN2

Finding Organism/Cell Type Significance Reference(s)
Ubr1 targets PLIN2 for degradation in an amino acid-dependent manner. Mouse and human hepatocytes Identifies Ubr1 as a key E3 ligase for PLIN2 and links nutrient sensing to its stability. researchgate.net
Knockdown of Ubr1 and Ubr2 increases endogenous PLIN2 protein levels. Mouse hepatocytes, human hepatoma cells Confirms the essential role of the Ubr family of ligases in PLIN2 degradation. researchgate.net

The stability of ADRP/PLIN2 is intrinsically linked to its N-terminal amino acid sequence. nih.gov Research has revealed that specific residues at the N-terminus are essential for its degradation. nih.gov Mutational analysis has shown that the second and third alanine (B10760859) residues in the N-terminal region of murine ADRP/PLIN2 are required for its ubiquitination and subsequent degradation. nih.gov This degradation mechanism is distinct from the classical N-end rule pathway, which typically recognizes specific destabilizing N-terminal residues that are not present in ADRP/PLIN2. nih.gov This suggests a specialized degradation signal within the protein's sequence that governs its turnover when it is not associated with lipid droplets. nih.gov

The subcellular localization of ADRP/PLIN2 is a major determinant of its stability. nih.govresearchgate.net When ADRP/PLIN2 is in the cytosol, it is susceptible to degradation through the ubiquitin-proteasome pathway. nih.govresearchgate.net However, when it localizes to the surface of lipid droplets, it becomes significantly more stable. nih.govresearchgate.net The formation of lipid droplets, induced by oleic acid, enhances the stability of ADRP/PLIN2. nih.govresearchgate.net This stabilization is thought to occur because the lipid droplet environment protects the protein from the cytosolic degradation machinery. nih.govebiotrade.com There appears to be a reciprocal stabilization between ADRP/PLIN2 and lipid droplets, where the protein is required for the stability of the lipid droplet, and the lipid droplet, in turn, protects the protein from degradation. researchgate.net This dynamic relationship ensures that ADRP/PLIN2 levels are tightly coupled to the presence and size of cellular lipid stores. researchgate.netnih.gov

Amino-Terminal Acetylation and its Role in Adipose Differentiation-Related Protein (ADRP/PLIN2) Turnover

The stability of the unbound, cytosolic pool of ADRP/PLIN2 is significantly influenced by a post-translational modification at its N-terminus. nih.govnih.gov This modification, Nα-terminal acetylation (Nt-acetylation), acts as a signal for protein degradation through a specific proteolytic cascade known as the Ac/N-end rule pathway. tandfonline.comtandfonline.com

Under conditions of lipid deprivation, when ADRP is not stabilized by association with lipid droplets, it is targeted for elimination. nih.govtandfonline.com The process begins with the co-translational removal of the initial methionine residue from the nascent polypeptide chain, exposing an alanine residue at the new N-terminus. nih.gov This exposed alanine is then acetylated by an N-terminal acetyltransferase. nih.gov

The acetylated N-terminus of ADRP serves as a recognition signal, or degron, for the E3 ubiquitin ligase TEB4 (also known as MARCH6). nih.govtandfonline.com TEB4 is a key component of the Ac/N-end rule pathway and specifically binds to the N-terminal acetyl moiety of ADRP. nih.gov Following recognition, TEB4 mediates the polyubiquitination of ADRP. tandfonline.com This covalent attachment of multiple ubiquitin molecules marks the protein for degradation by the 26S proteasome. nih.govtandfonline.com Consequently, the TEB4-mediated Ac/N-end rule pathway plays a crucial role in reducing intracellular lipid droplet accumulation by promoting the degradation of ADRP. nih.gov This entire process is blunted when fatty acids are abundant, as the association of ADRP with growing lipid droplets protects it from this degradation pathway. nih.govtandfonline.com

Key ComponentRole in ADRP/PLIN2 Turnover
N-terminal Acetylation Creates a degradation signal (Ac/N-degron) on unbound ADRP. tandfonline.com
TEB4 (MARCH6) E3 ubiquitin ligase that recognizes the acetylated N-terminus of ADRP. nih.govtandfonline.com
Polyubiquitination Marks ADRP for proteasomal degradation. nih.govtandfonline.com
26S Proteasome The cellular machinery that proteolytically degrades ubiquitinated ADRP. nih.gov

Chaperone-Mediated Autophagy (CMA) in this compound (ADRP/PLIN2) Degradation

Beyond the proteasomal pathway, this compound (ADRP/PLIN2) is also a substrate for a selective form of autophagy known as chaperone-mediated autophagy (CMA). nih.govnih.gov This lysosomal degradation pathway is particularly important for the removal of ADRP from the surface of lipid droplets to facilitate lipolysis, the process of breaking down stored triglycerides. nih.govtandfonline.com The degradation of ADRP via CMA is enhanced during periods of nutrient deprivation, such as starvation, to provide the cell with free fatty acids for energy. nih.govnih.gov

The initiation of lipolysis requires access of lipases to the lipid droplet core, which is sterically hindered by coat proteins like ADRP. tandfonline.com CMA selectively removes ADRP, thereby allowing lipases and macroautophagy-related proteins to associate with the lipid droplet and access the stored lipids. nih.govtandfonline.com Blockage of CMA results in the accumulation of ADRP on lipid droplets and a subsequent reduction in lipid breakdown. nih.govnih.gov Interestingly, some evidence suggests that post-translational modifications, such as AMPK-dependent phosphorylation, may prime ADRP for CMA-mediated degradation. tandfonline.comtandfonline.com

The selectivity of CMA is conferred by the recognition of a specific targeting motif within the substrate protein by a cytosolic chaperone. nih.govplos.org Proteins targeted for CMA, including ADRP/PLIN2, contain a pentapeptide motif biochemically related to KFERQ (Lys-Phe-Glu-Arg-Gln). tandfonline.complos.org

This KFERQ-like motif in ADRP is recognized by the heat shock cognate 71 kDa protein (HSC70, also known as HSPA8). nih.govnih.gov HSC70 acts as the primary chaperone that identifies and binds to ADRP destined for lysosomal degradation. nih.govnih.gov Studies have shown that HSC70 co-localizes with ADRP on lipid droplets, and this association increases under conditions that stimulate lipolysis. nih.gov The binding of HSC70 to ADRP is a critical first step, targeting the protein to the lysosomal membrane for the subsequent stages of the CMA process. tandfonline.comnih.gov While HSC70 binding is essential, it is suggested that it may precede and facilitate other modifications, like phosphorylation, that further commit the protein to the degradation pathway. tandfonline.com

Following the binding of the HSC70-ADRP complex, the next critical step in the CMA pathway is the docking of this complex to the lysosomal membrane. nih.govmdpi.com This is mediated by a specific receptor, the Lysosome-Associated Membrane Protein 2A (LAMP2A). nih.govmdpi.com LAMP2A is a unique splice variant of the LAMP2 protein and is considered the rate-limiting component of CMA. nih.govnih.gov

The HSC70-ADRP complex binds to the cytosolic tail of LAMP2A on the lysosomal surface. mdpi.comnih.gov This binding event triggers the multimerization of LAMP2A molecules to form a translocation complex. nih.govnih.gov This protein complex facilitates the unfolding of the ADRP substrate and its subsequent transport across the lysosomal membrane into the lumen. tandfonline.com Once inside the lysosome, ADRP is rapidly degraded by lysosomal proteases. mdpi.com The essential role of LAMP2A is highlighted by the finding that cells deficient in LAMP2A show reduced lysosomal degradation of ADRP and an accumulation of the protein on lipid droplets. nih.govtandfonline.com Therefore, the interaction with LAMP2A is the definitive step that commits ADRP to degradation via the CMA pathway. nih.govnih.gov

Interacting ProteinFunction in CMA-mediated ADRP/PLIN2 Degradation
Heat shock cognate 71 kDa protein (HSC70/HSPA8) Recognizes the KFERQ-like motif in ADRP and targets it to the lysosome. nih.govtandfonline.com
Lysosome-Associated Membrane Protein 2A (LAMP2A) Acts as the lysosomal receptor for the HSC70-ADRP complex, mediating its translocation into the lysosome. nih.govnih.govmdpi.com
AMP-activated protein kinase (AMPK) Phosphorylates ADRP, which is proposed to trigger its degradation by CMA. tandfonline.comtandfonline.com

Roles in Cellular Lipid Homeostasis and Metabolism

Regulation of Lipid Droplet Biogenesis and Growth

ADRP is intricately involved in the formation and expansion of lipid droplets. The appearance of ADRP around nascent, small lipid droplets suggests its participation in the initial stages of neutral lipid packaging. researchgate.net Studies have shown that the overexpression of ADRP in various cell types, including murine fibroblasts and hepatic stellate cells, leads to a noticeable increase in both the number and size of lipid droplets. physiology.orgnih.gov This indicates that ADRP actively promotes the formation of these lipid storage organelles. nih.gov Furthermore, ADRP is thought to facilitate the growth of lipid droplets by promoting the sequestration of fatty acids and their subsequent incorporation into triacylglycerols, the primary component of lipid droplets. physiology.org The protein has two independent domains that are associated with its localization to lipid droplets and are implicated in the de novo formation of these structures. researchgate.netcapes.gov.br

Influence on Intracellular Triacylglycerol Accumulation and Storage Capacity

A primary function of ADRP is to enhance the cell's capacity to store lipids in the form of triacylglycerols (TAGs). Upregulation of ADRP is consistently associated with increased cellular lipid accumulation. nih.gov For instance, the expression of ADRP in human embryonic kidney 293 (HEK 293) cells, which have low endogenous levels of the protein, resulted in an increased mass of TAG under both normal and oleate-supplemented conditions. nih.gov Similarly, its overexpression in murine fibroblasts stimulates lipid accumulation. physiology.org This effect is, at least in part, due to a reduction in the rate of TAG hydrolysis, effectively promoting net storage. nih.gov Downregulation of ADRP, on the other hand, has been shown to reduce TAG content in various cell systems, including insulin-secreting cells. nih.gov This underscores the indispensable role of ADRP in intracellular lipid storage. nih.gov

Modulation of Lipolysis and Fatty Acid Release

ADRP plays a complex and modulatory role in lipolysis, the process of breaking down stored TAGs into fatty acids and glycerol. While it is considered more permissive to lipolysis than some other perilipins like perilipin 1, its presence on the lipid droplet surface still influences the access of lipolytic enzymes. nih.gov

Impact on Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL) Recruitment

Research indicates that ADRP does not actively recruit key lipases such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) to the lipid droplet surface. nih.gov In fact, the expression of ADRP has been shown to cause a significant decrease in the association of ATGL with lipid droplets. nih.govfao.org This reduction in the proximity of ATGL to its substrate on the lipid droplet is a key mechanism by which ADRP can slow down the rate of TAG turnover. nih.gov Unlike perilipin 1, which facilitates the recruitment of HSL during hormonally stimulated lipolysis, ADRP does not appear to share this function. nih.govembopress.org

Protection of Lipid Droplets from Enzymatic Hydrolysis

By coating the lipid droplet, ADRP acts as a protective barrier, shielding the stored TAGs from the action of cytosolic lipases. nih.gov This protective function is crucial for preventing uncontrolled lipolysis and maintaining lipid stores. Overexpression of ADRP has been observed to reduce the access of ATGL to lipid droplets, thereby attenuating lipolysis. nih.gov This protective role contributes to the increased accumulation of TAG in cells with high levels of ADRP. nih.gov

Contribution to Cellular Fatty Acid Uptake

ADRP has been identified as a protein that facilitates the uptake of long-chain fatty acids into cells. researchgate.netnih.gov Experiments using COS-7 cells transfected with ADRP cDNA demonstrated a significant, time-dependent stimulation of long-chain fatty acid uptake compared to control cells. nih.gov The mechanism appears to involve an increase in the initial rate of uptake, suggesting that ADRP may function as a component of a saturable transport system for these fatty acids. nih.gov This function is consistent with its role in promoting lipid accumulation, as efficient uptake of fatty acids from the extracellular environment is a prerequisite for their esterification into TAG and storage in lipid droplets. physiology.org

Role in Lipophagy and Lipid Droplet Catabolism

Lipophagy is a specialized form of autophagy where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. ADRP (PLIN2) plays a regulatory role in this process. Studies have shown that PLIN2 can protect lipid droplets from macroautophagy. nih.gov Conversely, a deficiency in PLIN2 enhances autophagy and leads to the depletion of hepatic TAG. nih.gov This suggests that by shielding the lipid droplet, PLIN2 can inhibit its breakdown through the lipophagic pathway. The downregulation of PLIN2 stimulates the catabolism of TAG via autophagy, indicating that the level of ADRP on lipid droplets can modulate their turnover through this degradative process. nih.gov

Mechanisms of Inter Organelle Communication and Signaling

Adipose Differentiation-Related Protein (ADRP/PLIN2)-Lipid Droplet-Mitochondria Crosstalk

This compound (ADRP), also known as perilipin 2 (PLIN2), is a key protein associated with the surface of intracellular lipid droplets (LDs). wikipedia.orgoup.com These organelles are not merely inert storage depots but are dynamic hubs for lipid metabolism, engaging in intricate communication with other organelles, most notably mitochondria. hapres.comfrontiersin.org The physical and functional interaction between LDs and mitochondria is crucial for managing cellular energy homeostasis. frontiersin.org Fatty acids released from LDs through lipolysis are transported to mitochondria for β-oxidation, a process that generates ATP and heat. frontiersin.org

The crosstalk between LDs and mitochondria is mediated by physical contact, which can be transient ("kiss-and-run") or a more stable anchoring. frontiersin.org Proteins on the surface of the LD, including members of the perilipin family, are central to facilitating these interactions. hapres.comfrontiersin.orgmdpi.com PLIN2, being ubiquitously expressed and a primary protein coating LDs in many cell types, plays a pivotal role in mediating this inter-organelle communication. hapres.commdpi.comnih.gov Studies have shown that PLIN2 is involved in regulating the dynamics of LDs and their relationship with mitochondria. sciopen.comresearchgate.net In the absence of PLIN2, isolated LDs exhibit closer contact with mitochondria and other cellular organelles. sciopen.comresearchgate.net This suggests that PLIN2 modulates the physical tethering between these two organelles, thereby influencing the transfer of lipids and subsequent metabolic events. The characterization of the LD proteome has highlighted that PLIN2, along with other perilipins, mediates LD-mitochondria crosstalk, which in turn regulates the expansion and disposal of LDs. mdpi.com

The communication between PLIN2-coated LDs and mitochondria directly influences mitochondrial function, including bioenergetics and oxidative phosphorylation (OXPHOS). frontiersin.orgmdpi.com Mitochondria associated with LDs have been observed to possess unique bioenergetic profiles that support LD expansion. frontiersin.org The regulated release of fatty acids from LDs provides the necessary fuel for mitochondrial β-oxidation. frontiersin.org

Research using a mouse myoblast cell line (C2C12) demonstrated the critical role of PLIN2 in this process. sciopen.comresearchgate.net In PLIN2 knockout cells, treatment with oleate (B1233923) led to a suppression of mitochondrial activity. sciopen.comresearchgate.net This indicates that PLIN2 is necessary to properly manage fatty acid flux and prevent mitochondrial dysfunction under conditions of lipid overload. sciopen.comresearchgate.net In normal physiology, mitochondria can adapt to increased lipid availability by enhancing β-oxidation and OXPHOS capacity. mdpi.com However, an uncontrolled influx of fatty acids, as might occur with dysregulated LD coating, can lead to mitochondrial stress, the overproduction of reactive oxygen species (ROS), and impaired OXPHOS. mdpi.comnih.gov Therefore, by controlling the interaction with mitochondria and the availability of lipid substrates, PLIN2 plays a crucial role in maintaining mitochondrial homeostasis and metabolic flexibility. mdpi.comsciopen.comresearchgate.net

Interactions with Other Lipid Droplet-Associated Proteins and Regulatory Enzymes

PLIN2 does not function in isolation on the lipid droplet surface. It is part of a dynamic protein complex that includes other structural proteins and key enzymes involved in lipid metabolism. hapres.comnih.gov The perilipin (PLIN) family itself consists of five members (PLIN1-5) with differential tissue expression and functions. nih.govnih.gov PLIN2 is ubiquitously expressed, often alongside PLIN3 (TIP47). hapres.comnih.gov In adipocytes from PLIN1-null mice, PLIN2 is upregulated and replaces PLIN1 on the LD surface, although it is considered less effective at preventing basal lipolysis. jci.org This compensatory mechanism highlights the interplay among PLIN family members. biologists.com

Yeast two-hybrid screening has identified several interacting partners for PLIN2. nih.gov One significant interactor is CGI-58 (also known as ABHD5), a co-activator of adipose triglyceride lipase (B570770) (ATGL), the rate-limiting enzyme in triacylglycerol (TAG) hydrolysis. nih.gov This interaction is crucial for regulating the initiation of lipolysis. In addition to CGI-58, other identified binding partners include the heat shock protein HSP86 and IRG-47. nih.gov

PLIN2's primary role is often described as shielding the stored TAGs within the LD core from cytosolic lipases. nih.gov By preventing the association of lipases with the LD surface, PLIN2 slows TAG turnover and promotes lipid accumulation. nih.gov The degradation of PLIN2 itself is a key regulatory point for initiating the breakdown of lipid stores, allowing lipases like ATGL and proteins involved in lipophagy (the autophagic degradation of LDs) to access the droplet. biologists.com Furthermore, studies have shown that PLIN2 interacts with SNAP23, a SNARE protein involved in vesicle fusion, suggesting a role for PLIN2 in modulating processes beyond lipolysis, such as lipid droplet fusion and growth. plos.org

This compound (ADRP/PLIN2) as a Mediator of Lipid-Mediated Signaling Pathways

Beyond its structural role, PLIN2 is a critical mediator of lipid-mediated signaling pathways. By regulating the hydrolysis of TAG and the subsequent release of fatty acids and their derivatives, PLIN2 influences the availability of ligands for nuclear receptors and substrates for the synthesis of signaling molecules. biologists.comnih.gov

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key transcriptional regulator of genes involved in fatty acid oxidation. nih.govnih.gov Fatty acids and their derivatives act as endogenous ligands for PPARα. The activity of PPARα is therefore directly linked to the intracellular availability of these molecules, which is controlled by the rate of lipolysis from LDs. nih.gov

Studies in primary rat hepatocytes have demonstrated that PLIN2 directly modulates PPARα activity. nih.gov Overexpression of PLIN2, which attenuates TAG hydrolysis, resulted in a significant reduction in PPARα reporter activity and a decrease in the expression of PPARα target genes. jci.orgnih.gov This inhibition could be overcome by the addition of a synthetic PPARα ligand, WY-14643, confirming that the effect was due to ligand availability. nih.gov Conversely, enhancing TAG hydrolysis by knocking down PLIN2 or overexpressing ATGL led to an increase in PPARα activity. jci.orgnih.gov These findings establish that PLIN2, by controlling the liberation of fatty acids from stored triglycerides, acts as a crucial upstream regulator of PPARα signaling. nih.gov Ablation of PLIN2 is often associated with increased signaling through the PPAR family of transcription factors. biologists.com

Eicosanoids are a diverse family of potent signaling lipids, including prostaglandins (B1171923) and leukotrienes, that are involved in inflammation and various physiological processes. nih.govbiologists.com They are synthesized from arachidonic acid, a polyunsaturated fatty acid. biologists.comelsevier.es There is substantial evidence that LDs are major intracellular sites for eicosanoid generation. nih.govresearchgate.netfrontiersin.org The enzymes required for eicosanoid synthesis, such as cyclooxygenase (COX) enzymes, have been found to localize at LDs, which also serve as a reservoir for the substrate, arachidonic acid. nih.govelsevier.es

PLIN2 is implicated as a key player in this lipid-mediated signaling pathway. biologists.com Recombinant murine PLIN2 has been shown to bind various lipids, with a particularly high affinity for arachidonic acid. biologists.com This suggests that PLIN2 may be involved in sequestering and concentrating the precursor for eicosanoid synthesis at the site of their production on the LD surface. biologists.com The correlation between the formation of LDs and the increased generation of eicosanoids in activated immune cells further supports the role of these organelles, and by extension their core proteins like PLIN2, in inflammatory signaling. researchgate.netfrontiersin.org

Compound and Protein List

Involvement in Cellular Processes and Animal Models

Role in Adipocyte Differentiation and Maturation in in vitro Models

ADRP is recognized as an early marker of adipocyte differentiation. nih.govnih.gov Its messenger RNA (mRNA) is one of the earliest to be induced when pre-adipocytes are stimulated to differentiate into adipocytes. nih.gov In cell culture models like murine 3T3-L1 preadipocytes and human mesenchymal stem cells (hMSCs), the expression of ADRP is high in the initial stages of differentiation. nih.govnih.gov

During this early phase, ADRP is found on the surface of small, nascent lipid droplets. nih.govnih.gov Its presence is thought to be vital for the formation and stabilization of these initial lipid stores. nih.govwur.nl Overexpression of ADRP in murine fibroblasts has been shown to stimulate lipid accumulation and the formation of lipid droplets without the need to induce other adipocyte-specific genes, highlighting its direct role in lipid storage. nih.govdiabetesjournals.org

As adipocytes mature, a notable shift occurs in the protein composition of the lipid droplet surface. ADRP is gradually replaced by perilipin 1 (PLIN1), which becomes the predominant protein on the larger, mature lipid droplets found in fully differentiated adipocytes. nih.govnih.gov This transition suggests distinct roles for these two proteins, with ADRP being more critical for the initial formation of lipid droplets and PLIN1 for the maintenance and regulation of lipid storage in mature fat cells. nih.govnih.gov

**Table 1: Expression of Adipose Differentiation-Related Protein (ADRP/PLIN2) during Adipocyte Differentiation *in vitro***

Differentiation Stage Cell Model ADRP/PLIN2 Expression Level Primary Localization Key Finding Reference(s)
Preadipocyte 3T3-L1 Low/Undetectable Cytosolic Basal expression before differentiation induction. nih.gov
Early Differentiation (Day 1-4) 3T3-L1, Cattle Adipocytes High (mRNA peaks early, protein levels follow) Surface of small lipid droplets Serves as an early marker for adipogenesis. nih.govnih.gov
Maturing Adipocyte 3T3-L1, hMSCs Decreasing Co-localizes with PLIN1 temporarily Transition from ADRP to PLIN1 on lipid droplets. nih.govnih.gov
Mature Adipocyte 3T3-L1, hMSCs Very Low/Absent Replaced by PLIN1 on large lipid droplets PLIN1 is the primary lipid droplet protein in mature adipocytes. nih.govnih.gov

Contribution to Lipid Storage in Non-Adipose Tissues and Cell Types

While first identified in adipocytes, ADRP is ubiquitously expressed and plays a significant role in managing lipid accumulation in various non-adipose cells and tissues. wikipedia.org

Hepatic Steatosis in Animal Models

ADRP/PLIN2 is a key player in the development of hepatic steatosis, or fatty liver disease, in animal models. nih.govplos.orgnih.gov Its expression is markedly increased in the livers of mice with both diet-induced and alcohol-induced steatosis. plos.orgphysiology.org

Studies using mouse models with a genetic deletion of ADRP/PLIN2 have consistently demonstrated a significant reduction in hepatic triglyceride accumulation. nih.govnih.gov These mice are protected from developing fatty liver when fed a high-fat diet. nih.govnih.gov Similarly, Plin2 knockout mice are resistant to alcohol-induced hepatic steatosis. plos.org The protective mechanism involves, in part, an alteration in the secretion of very-low-density lipoprotein (VLDL) from the liver. nih.govnih.gov Conversely, reducing ADRP/PLIN2 levels in the liver of obese mice using antisense oligonucleotides has been shown to decrease steatosis and improve insulin (B600854) sensitivity. physiology.org These findings underscore the central role of ADRP/PLIN2 in facilitating the storage of lipids within hepatocytes and its contribution to the pathogenesis of fatty liver disease. mdpi.com

Lipid Accumulation in Macrophages

In macrophages, ADRP/PLIN2 is the predominant lipid droplet-associated protein and is instrumental in the process of foam cell formation, a hallmark of atherosclerosis. nih.govnih.govnih.gov When macrophages take up modified lipoproteins, the expression of ADRP/PLIN2 increases, facilitating the storage of cholesterol esters and triglycerides in lipid droplets. nih.govresearchgate.net

Animal studies have shown that the absence of ADRP/PLIN2 in macrophages impairs their ability to accumulate lipids and form foam cells. nih.govresearchgate.net In mouse models of atherosclerosis (ApoE-deficient mice), the inactivation of the Adfp gene resulted in smaller atherosclerotic lesions. nih.gov This protective effect is attributed to the reduced capacity of macrophages to store lipids, thereby hindering a key process in plaque development. oup.com Mechanistically, ADRP/PLIN2 appears to promote lipid retention by inhibiting lipid efflux from the macrophage. nih.gov

Skeletal Muscle Lipid Metabolism

ADRP/PLIN2 is one of the most abundant lipid droplet-coating proteins in skeletal muscle and is integral to managing intramyocellular lipids. nih.govwur.nl Research in animal models has yielded complex results regarding its precise role in muscle health.

Some studies suggest a protective function for ADRP/PLIN2. Overexpression of PLIN2 in the skeletal muscle of rats, despite leading to increased accumulation of intramuscular triglycerides, was found to improve insulin sensitivity, particularly in the context of a high-fat diet. nih.govdiabetesjournals.orgnih.gov This suggests that by promoting the storage of fatty acids as relatively inert triglycerides within lipid droplets, PLIN2 can shield the muscle cells from the lipotoxic effects of other lipid species like diacylglycerols and ceramides, which are known to impair insulin signaling. nih.govwur.nl

Conversely, other research indicates that downregulation of Plin2 in murine tibialis anterior muscle can induce myofiber hypertrophy. nih.govnih.gov However, this muscle growth is accompanied by a decrease in triglycerides and ceramides, and an altered phospholipid composition, which could potentially have negative consequences for muscle function. nih.govnih.gov Furthermore, increased levels of Plin2-coated lipid droplets are associated with aging and decreased muscle strength in some contexts. nih.gov

Pancreatic and Mammary Gland Function

ADRP/PLIN2 is highly expressed in the beta-cells of pancreatic islets, where it plays a role in lipid metabolism and insulin secretion. nih.govnih.gov In murine models, islet ADRP levels were found to increase in response to a high-fat diet and fasting, indicating its dynamic regulation by metabolic state. nih.gov Downregulation of ADRP in a mouse insulinoma cell line (MIN6) suppressed triglyceride accumulation and impaired the ability of fatty acids to augment insulin secretion. nih.govnih.gov This suggests that ADRP is important for normal lipid handling and function in pancreatic beta-cells. biorxiv.org

In the mammary gland, ADRP/PLIN2 is involved in the apocrine secretion of milk lipids. nih.gov While it may not significantly alter the total lipid content in the milk of fully lactating animals, studies in mice suggest it plays a role in facilitating lipid secretion at the beginning of lactation. nih.gov Plin2 appears to enhance the interaction between lipid droplets and the apical plasma membrane of secretory epithelial cells, promoting the envelopment and release of milk fat globules. nih.gov

Influence on Systemic Energy Metabolism in Animal Models

Through its widespread expression and function in key metabolic tissues, ADRP/PLIN2 exerts a significant influence on systemic energy balance. Animal models, particularly mice with a whole-body deletion of the Plin2 gene, have been instrumental in revealing this systemic role.

Plin2-null mice are notably resistant to diet-induced obesity when fed a high-fat diet. nih.govnih.govresearchgate.netfao.org This resistance is associated with a combination of reduced food intake and increased physical activity. nih.govfao.org Consequently, these mice exhibit a more favorable energy balance, preventing the excessive weight gain seen in their wild-type counterparts on the same diet. nih.gov

Beyond resistance to obesity, the absence of PLIN2 leads to broader improvements in metabolic health. These mice are protected from developing obesity-associated fatty liver disease and show improved glucose tolerance and insulin sensitivity. nih.govnih.govnih.gov The lack of PLIN2 also ameliorates inflammatory responses in white adipose tissue that are typically associated with obesity. fao.org These findings from knockout mouse models collectively indicate that ADRP/PLIN2 is a critical regulator of systemic energy metabolism, influencing food intake, energy expenditure, and the development of obesity and its related metabolic complications. nih.gov

Table 2: Summary of ADRP/PLIN2 Function in Non-Adipose Tissues in Animal Models

Tissue/Cell Type Animal Model Key Findings on ADRP/PLIN2 Function Metabolic Outcome Reference(s)
Liver Mouse (diet-induced & alcohol-induced steatosis models) Promotes hepatic triglyceride storage. Deletion protects against steatosis. Absence of PLIN2 prevents fatty liver and improves insulin sensitivity. nih.govnih.govplos.orgphysiology.org
Macrophage Mouse (ApoE-/- atherosclerosis model) Essential for lipid accumulation and foam cell formation. Deficiency reduces atherosclerotic lesion formation. nih.govnih.govresearchgate.net
Skeletal Muscle Rat, Mouse Sequesters fatty acids into triglyceride droplets. Overexpression can improve insulin sensitivity despite higher lipid content. Downregulation may cause hypertrophy with altered lipid profiles. nih.govnih.govnih.govnih.gov
Pancreatic β-cell Mouse Regulates lipid metabolism and fatty acid-stimulated insulin secretion. Important for normal beta-cell function. nih.govnih.govbiorxiv.org
Mammary Gland Mouse Facilitates apocrine secretion of milk lipids at the onset of lactation. Contributes to the initial stages of milk production. nih.gov
Systemic Mouse (whole-body knockout) Deletion protects against diet-induced obesity. Reduced food intake, increased activity, improved glucose tolerance, and resistance to fatty liver. nih.govnih.govfao.org

Resistance to Diet-Induced Obesity and Fatty Liver

Research using animal models has consistently demonstrated that the absence of ADFP/PLIN2 confers protection against the development of diet-induced obesity and hepatic steatosis (fatty liver). nih.govnih.gov Mice globally lacking the Plin2 gene exhibit reduced hepatic triglyceride levels and are resistant to fatty liver induced by a high-fat diet (HFD). nih.govnih.gov

Further investigations have delineated the distinct roles of PLIN2 in different cell types. Total body deletion of Plin2 protects mice from obesity, insulin resistance, and non-alcoholic steatohepatitis (NASH) when fed a Western-style diet. nih.gov However, hepatocyte-specific deletion of Plin2 only partially protects against steatosis and does not prevent obesity or insulin resistance, indicating that extra-hepatic PLIN2 actions are major contributors to obesity and related metabolic dysfunctions. nih.gov The mechanism for reduced hepatic TG in the absence of ADFP appears to involve the retention of triglycerides in the microsomes, where very-low-density lipoprotein (VLDL) is assembled, suggesting ADFP's role in facilitating the budding of new lipid droplets from the microsomal membrane. nih.govtandfonline.com

Table 1: Effects of this compound (ADFP/PLIN2) Deletion on Diet-Induced Liver Changes in Mice

ParameterObservation in ADFP/PLIN2 Knockout MiceReference
Hepatic Triglyceride (TG) Content~60% reduction compared to wild-type. nih.gov nih.govnih.gov
Diet-Induced Fatty LiverResistant to development. nih.govnih.gov nih.govnih.gov
Hepatic Lipid DropletsShift towards smaller droplet size. nih.gov nih.gov
Hepatic Inflammation & FibrosisLiver-specific ablation alleviates diet-induced inflammation and fibrosis. nih.gov nih.govnih.gov
Body Weight / Fat MassTotal body deletion protects from obesity; hepatocyte-specific deletion does not. nih.gov Some studies show no change in fat mass with global deletion. nih.gov nih.govnih.gov

Impact on Insulin Sensitivity and Glucose Homeostasis

The role of ADFP/PLIN2 in insulin sensitivity and glucose homeostasis is complex and appears to be tissue-specific. Global or liver-specific reduction of PLIN2 has been shown to enhance insulin sensitivity. nih.gov Studies using antisense oligonucleotides to decrease PLIN2 resulted in decreased hepatic lipid accumulation and improved insulin sensitivity. nih.gov Furthermore, total Plin2 deletion protects mice from insulin resistance when fed an obesogenic Western diet. nih.gov

In human skeletal muscle, ADFP is the predominant lipid droplet-associated protein. nih.gov Research on obese non-diabetic and obese diabetic individuals suggests that the regulation of ADFP is linked to glucose tolerance. nih.gov For instance, in obese diabetic subjects, treatments that improved glucose tolerance led to an upregulation of ADFP expression. nih.gov This suggests that increased ADFP in muscle might act to safely sequester fatty acids into triglycerides within discrete lipid droplets, thereby protecting the muscle from the detrimental effects of excess free fatty acids on insulin action. nih.gov

However, in pancreatic β-cells, which are responsible for insulin secretion, ADFP/PLIN2 plays a different role. ADFP is highly expressed in murine β-cells and its levels increase in response to metabolic cues like a high-fat diet or fasting. nih.govscilit.com Downregulation of ADFP in insulin-secreting MIN6 cells suppressed triglyceride accumulation but also impaired the ability of fatty acids like palmitate to augment insulin secretion. nih.govscilit.com More recent studies using β-cell-specific Plin2 knockout mice on a high-fat diet showed reduced glucose-stimulated insulin secretion (GSIS) both in vivo and in vitro. nih.govnih.gov This impairment was associated with mitochondrial dysfunction, indicating that in β-cells under nutritional stress, PLIN2 is crucial for preserving mitochondrial function and normal insulin secretion. nih.govnih.gov

Table 2: Tissue-Specific Roles of ADFP/PLIN2 in Insulin Sensitivity and Glucose Homeostasis

Tissue/ModelEffect of ADFP/PLIN2Key FindingReference
Whole Body / LiverDeletion/ReductionProtects against diet-induced insulin resistance and enhances insulin sensitivity. nih.gov nih.govnih.gov
Human Skeletal MuscleUpregulationAssociated with improved glucose tolerance, possibly by sequestering fatty acids. nih.gov nih.gov
Pancreatic β-CellsDeletion/DownregulationImpairs glucose-stimulated insulin secretion (GSIS) under nutritional stress. nih.gov nih.govnih.govnih.gov
Pancreatic β-CellsUpregulationIncreases in response to high-fat diet and fasting; plays a role in fatty acid-augmented insulin secretion. nih.gov nih.govscilit.com

Effects on Enterocyte Lipid Absorption and Gut Microbiome

ADFP/PLIN2 plays a significant role in the intestine, where it modulates the absorption of dietary fats and influences the gut microbiome. nih.govnih.gov Enterocytes, the cells lining the small intestine, utilize PLIN2 to manage the uptake and transport of lipids. nih.gov

Studies on Plin2-null mice have shown that the absence of this protein affects how the body handles dietary fat. nih.gov When switched to a high-fat diet, Plin2-null mice exhibited increased fecal triglyceride levels and had fewer cytoplasmic lipid droplets in their enterocytes compared to wild-type mice. nih.gov This indicates that PLIN2 is involved in the efficient absorption of lipids in the gut. nih.gov

The interplay between host genetics, diet, and the gut microbiome is critical for metabolic health. Both dietary fat content and the presence of Plin2 have been found to be significant, independent factors that shape the composition, diversity, and function of the gut microbiome. nih.gov For example, a high-fat diet rapidly alters the gut microbiome in both wild-type and Plin2-null mice, notably increasing the ratio of Firmicutes to Bacteroidetes. nih.gov However, the host's Plin2 genotype also distinctly modulates the microbiome's structure and functional capacity. nih.govresearchgate.net Metatranscriptomic analysis revealed that under a high-fat diet, the microbiota of Plin2-null mice showed a coordinated upregulation of metabolic enzymes involved in producing growth metabolites like fatty acids and amino acids, a change not seen in wild-type mice despite similar community structures. researchgate.netscholaris.ca This suggests that PLIN2 in the host enterocyte influences the functional gene expression of the gut microbiota, which in turn can contribute to the host's susceptibility to diet-induced obesity and related liver diseases. nih.govscholaris.ca

Table 3: Impact of PLIN2 Deletion on Intestinal Lipid Handling and Gut Microbiome

ParameterObservation in PLIN2-Null MiceReference
Fecal Triglyceride LevelsIncreased, especially on a high-fat diet. nih.gov nih.gov
Enterocyte Lipid DropletsDiminished frequency. nih.gov nih.gov
Gut Microbiome DiversitySignificantly different from wild-type, influenced by both diet and genotype. nih.gov nih.gov
Microbiome Functional ProfileUpregulation of microbial metabolic enzymes for growth on a high-fat diet. researchgate.netscholaris.ca researchgate.netscholaris.ca

Role in Inflammatory Responses in Specific Cell Types

ADFP/PLIN2 is increasingly recognized for its role in modulating inflammatory responses, particularly within immune cells like microglia and macrophages, by influencing lipid storage and metabolism.

Microglial Lipid Droplet Accumulation and Inflammation

In the central nervous system, microglia are the resident immune cells. Under pathological conditions such as cerebral ischemia/reperfusion injury, PLIN2 expression is upregulated in microglia. nih.govresearchgate.net This upregulation is associated with the accumulation of lipid droplets within these cells, which in turn promotes a pro-inflammatory phenotype. researchgate.net

Studies have shown that knocking down Plin2 in microglia can inhibit their activation and reduce the production of inflammatory factors following oxygen-glucose deprivation/reoxygenation, an in vitro model of ischemia. nih.govresearchgate.net The accumulation of lipid droplets in microglia, often marked by PLIN2, is linked to the increased secretion of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Mechanistically, PLIN2 has been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. nih.govresearchgate.net Therefore, PLIN2-mediated lipid droplet accumulation in microglia appears to be a critical step in exacerbating neuroinflammation. nih.govnih.gov

Macrophage Pro-inflammatory Phenotypes

Macrophages exhibit a spectrum of activation states, broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. youtube.com ADFP/PLIN2 plays a distinct role in this polarization. PLIN2 is highly expressed in pro-inflammatory M1 macrophages and is associated with the presence of numerous small lipid droplets. nih.gov In contrast, the related protein Perilipin 1 (PLIN1) is more characteristic of anti-inflammatory M2 macrophages, which tend to have fewer, larger lipid droplets. nih.gov

In human atherosclerotic plaques, higher PLIN2 expression is found in plaques from symptomatic patients and is associated with the inflammatory M1 macrophage phenotype. nih.govnih.gov In vitro studies loading cultured human macrophages with lipids showed that PLIN2 was expressed early in M1 macrophages, coinciding with the formation of small lipid droplets. nih.govnih.gov This suggests that PLIN2 promotes a pro-inflammatory state in macrophages, potentially contributing to the progression of inflammatory diseases like atherosclerosis. nih.gov The expression of PLIN2 in macrophages can augment the inflammatory response by upregulating the expression and secretion of inflammatory cytokines. researchgate.net

Table 4: Comparison of PLIN2-Related Characteristics in M1 and M2 Macrophages

CharacteristicM1 Macrophage (Pro-inflammatory)M2 Macrophage (Anti-inflammatory)Reference
PLIN2 ExpressionHigh / PredominantLow nih.gov
PLIN1 ExpressionLow / Appears lateHigh / Predominant nih.gov
Lipid Droplet (LD) PhenotypeNumerous, small LDsFewer, large LDs nih.gov
Associated Disease StateAssociated with symptomatic atherosclerotic plaques. nih.govAssociated with plaque stability. nih.gov nih.govnih.gov

Mechanistic Links to Cellular Stress Responses (e.g., ER Stress)

ADFP/PLIN2 is also linked to cellular stress responses, including endoplasmic reticulum (ER) stress and oxidative stress. The accumulation of lipids in non-adipose tissues can lead to lipotoxicity, a condition that triggers cellular stress pathways. PLIN2, by controlling the formation and stability of lipid droplets, can modulate these stress responses. sciopen.com

Some evidence suggests that PLIN2 can mitigate certain forms of stress. For example, the endogenous upregulation of PLIN2 can alleviate UVA-induced oxidative stress in dermal fibroblasts. nih.gov By sequestering potentially toxic free fatty acids into relatively inert triglycerides within lipid droplets, PLIN2 can protect cells from lipotoxicity-induced stress. nih.gov In a study on islet stellate cells, which contribute to fibrosis in type 2 diabetes, overexpression of Plin2 led to a less activated, "re-quiescent" phenotype, suggesting a protective role against lipotoxicity-induced fibrosis. researchgate.net

However, the relationship between PLIN2 and ER stress is not straightforward. ER stress is a key pathway activated by lipotoxicity. While liver-specific ablation of Plin2 in mice was found to alleviate diet-induced hepatic steatosis and inflammation through a mechanism involving compensatory changes in proteins related to ER stress, this suggests an indirect link. nih.gov Conversely, a study investigating the role of PLIN2 in pancreatic β-cells found that downregulating Plin2 did not significantly reduce the expression of ER stress markers. nih.gov This indicates that PLIN2's role in cellular stress may be highly context-dependent, varying with cell type and the specific nature of the stressor. Furthermore, PLIN2 expression itself can be induced by reactive oxygen species (ROS), suggesting a complex feedback loop between PLIN2, lipid storage, and oxidative stress. nih.gov

Compound and Protein Name Reference

Table 5: Mentioned Compounds and Proteins

NameType
This compound (ADFP) / Perilipin 2 (PLIN2)Protein
Triglyceride (TG)Lipid
PalmitateFatty Acid
TNF-α (Tumor necrosis factor-alpha)Cytokine
IL-6 (Interleukin-6)Cytokine
Perilipin 1 (PLIN1)Protein

Involvement in Oncogenic Processes (mechanistic studies in cell lines and animal models)

This compound (ADRP), also known as perilipin 2 (PLIN2), is a protein intrinsically linked to the surface of intracellular lipid droplets. cancer.govwikipedia.org Initially identified for its role in adipocyte differentiation, emerging evidence has firmly established its involvement in the pathophysiology of various cancers. mdpi.comnih.gov ADRP's role in oncogenesis is multifaceted, primarily revolving around its function in lipid metabolism and its subsequent impact on tumor progression. It is found in a wide array of cultured cell lines, including fibroblasts, endothelial, and epithelial cells, and its expression is considered a marker for lipid accumulation in diverse cell types and diseases. cancer.gov

Lipid Accumulation in Cancer Cells

A hallmark of many aggressive cancers is a reprogrammed metabolism characterized by increased lipid storage, a process in which ADRP plays a central role. Cancer cells utilize these stored lipids for energy, membrane synthesis, and signaling molecule production, thus fueling their rapid growth and proliferation.

The primary mechanism by which ADRP promotes lipid accumulation is by physically shielding lipid droplets from cytosolic lipases. mdpi.comnih.gov By binding to the lipid droplet surface, ADRP acts as a protective barrier, preventing enzymes like adipose triglyceride lipase (B570770) (ATGL) from accessing and hydrolyzing the stored triglycerides. mdpi.comnih.gov This inhibition of lipolysis leads to a net increase in the size and number of lipid droplets within the cancer cell.

The expression of the gene encoding ADRP is often upregulated in the tumor microenvironment. A key driver of this is hypoxia, a common condition in solid tumors. Hypoxia-inducible factors (HIF-1α and HIF-2α), which are activated under low oxygen conditions, directly promote the transcription of the ADRP gene. mdpi.comnih.gov This leads to higher levels of ADRP protein, which in turn enhances lipid storage. mdpi.com In clear cell renal cell carcinoma (ccRCC), the upregulation of ADRP is specifically driven by HIF-2α, which accumulates due to mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene. nih.gov

Furthermore, the expression of ADRP can be induced by the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a significant role in lipid metabolism. mdpi.comnih.gov This connection highlights a direct link between lipid-sensing pathways and the machinery for lipid storage in cancer cells.

Studies in various cancer cell lines have demonstrated this function. For instance, in hepatocellular carcinoma, ADRP expression is linked to cell proliferation and is upregulated during the early stages of tumor formation. nih.gov In breast cancer cell lines, hypoxia induces ADRP expression in a HIF-1-dependent manner, contributing to lipid accumulation. nih.gov

Cell Line/Model Key Findings on Lipid Accumulation Mechanism
Clear Cell Renal Cell Carcinoma (ccRCC) Upregulation of ADRP/PLIN2 promotes lipid storage. nih.govInduced by HIF-2α, which is stabilized due to VHL gene inactivation. nih.gov
Breast Cancer Cells (MCF7) Hypoxia induces ADRP/PLIN2 gene expression, associated with lipid accumulation.Gene expression is induced in a HIF-1-dependent manner.
Hepatocellular Carcinoma (HCC) ADRP/PLIN2 expression is related to cell proliferation and upregulated in early tumorigenesis. nih.govCo-expression with PLIN1 and PLIN3 suggests a role in the upregulated lipogenic pathway. nih.gov
THP-1 Macrophages Overexpression of ADRP/PLIN2 enhances lipid accumulation.Prevents the efflux of lipids from the cells.

Role in Tumorigenesis Mechanisms

The involvement of ADRP in tumorigenesis is complex and appears to be dependent on the specific cancer type and context. frontiersin.org While often associated with a poor prognosis, in some cases, it may have a more nuanced or even a tumor-suppressive role. mdpi.comnih.gov

In many cancers, elevated ADRP expression is correlated with tumor progression and adverse outcomes. This has been observed in cancers of the colon, breast, prostate, lung, and others. mdpi.comnih.gov Mechanistically, the stored lipids facilitated by ADRP can provide the energy and building blocks necessary for rapid cell division and can protect cancer cells from oxidative stress. For example, in lung adenocarcinoma, ADRP has been shown to promote cell proliferation by increasing the phosphorylation of Akt, a key signaling molecule in a pro-survival pathway. nih.gov

Conversely, studies in clear cell renal cell carcinoma (ccRCC) have presented a more intricate picture. Despite being highly expressed in these tumors, some research indicates that high ADRP expression is associated with a better prognosis. nih.gov In cell line studies of ccRCC, the knockdown of ADRP led to an increase in cell proliferation, migration, and invasion. nih.gov One hypothesis is that by sequestering fatty acids within lipid droplets, ADRP may protect cancer cells from lipotoxicity, a state of cellular stress caused by an excess of free fatty acids. Furthermore, elevated ADRP expression in ccRCC has been suggested to preserve cell viability by reducing endoplasmic reticulum (ER) stress that can be triggered by excessive protein synthesis. nih.gov

The role of ADRP can also extend to influencing the tumor microenvironment. In oral squamous cell carcinoma, ADRP is predominantly expressed in tumor-associated macrophages, where its high expression is linked to a more advanced tumor stage and a higher likelihood of metastasis. frontiersin.org This suggests that ADRP's influence is not limited to the cancer cells themselves but can also modulate the function of surrounding immune cells to create a pro-tumorigenic environment.

Cancer Type Role in Tumorigenesis Mechanistic Insights
Lung Adenocarcinoma Promotes tumor progression.Increases cell proliferation through the phosphorylation of Akt. nih.gov
Clear Cell Renal Cell Carcinoma (ccRCC) Role is debated; some studies suggest it attenuates tumor progression.Knockdown enhanced proliferation, migration, and invasion. nih.gov May preserve cell viability by reducing ER stress. nih.gov
Colorectal Cancer Associated with poor prognosis.Expression is significantly elevated even in the early stages of tumorigenesis. nih.gov
Oral Squamous Cell Carcinoma (OSCC) Associated with advanced tumor stage and metastasis.Highly expressed in tumor-associated macrophages, suggesting a role in modulating the tumor microenvironment. frontiersin.org
Gastric Cancer Promotes cell proliferation and reduces apoptosis.Linked to intestinal differentiation of gastric adenoma and adenocarcinoma. nih.gov

Q & A

Q. How does ADRP expression change during adipocyte differentiation, and what molecular techniques are used to characterize this process?

ADRP mRNA and protein levels increase markedly during early adipogenesis, as shown in microarray analyses of human preadipocytes vs. mature adipocytes . Key methods include:

  • cDNA microarrays for large-scale gene expression profiling .
  • Real-time quantitative PCR (qPCR) to validate differential expression using the 2^(-ΔΔCt) method .
  • Immunoblotting with anti-ADRP antibodies to track protein levels during differentiation .

Q. What is the genomic structure of the ADRP gene, and how does its regulation impact adipose-specific expression?

The mouse ADRP gene spans 14 kb with 8 exons and 7 introns. Regulatory elements include a TATTTTA promoter motif and transcription factor binding sites (e.g., for PPARγ) that drive adipose-specific expression . Tissue specificity is confirmed via mRNA abundance in fat pads and absence in non-adipose tissues under normal conditions .

Q. What is the functional significance of ADRP’s membrane-associated localization in lipid metabolism?

ADRP is anchored to lipid droplet membranes, facilitating fatty acid uptake. Transfection studies in COS-7 cells demonstrate ADRP enhances long-chain fatty acid transport (e.g., oleate, palmitate) with a Km of 0.051 μM and Vmax of 57.97 pmol/10⁵ cells/min, measured via radiolabeled fatty acid uptake assays .

Advanced Research Questions

Q. How can conflicting data on ADRP’s role in lipid storage versus utilization be resolved experimentally?

Discrepancies arise from tissue-specific ADRP functions. For example:

  • In hepatocytes, ADRP deficiency increases VLDL secretion, reducing hepatic steatosis .
  • In macrophages, ADRP promotes lipid droplet retention, exacerbating foam cell formation . Methodological approaches :
  • Knockout/knockdown models (e.g., siRNA targeting ADRP or Tip47) to assess compensatory mechanisms .
  • Lipid flux assays using isotopic tracers (e.g., ³H-labeled triglycerides) to distinguish storage vs. lipolysis .

Q. What experimental models are optimal for studying ADRP’s role in metabolic disorders like obesity or type 2 diabetes?

  • Murine models : Leptin-deficient (ob/ob) mice show improved insulin sensitivity upon ADRP deletion .
  • Human cell lines : 3T3-L1 preadipocytes treated with differentiation-inducing kits (e.g., Catalog DIF001) .
  • Clinical cohorts : Serum ADRP levels correlate with NAFLD severity in type 2 diabetes patients, measured via ELISA .

Q. How can ADRP serve as a prognostic biomarker in cancer, and what techniques validate its clinical relevance?

In clear cell renal carcinoma (RCC), high ADRP mRNA levels (quantified via qPCR) predict better cancer-specific survival (p < 0.001). Downregulation in metastatic lesions suggests ADRP as a differentiation marker. Validation requires:

  • Tissue microarrays with immunohistochemistry (IHC) for protein localization .
  • Cox multivariate analyses to adjust for confounding factors like tumor stage .

Q. What methodologies identify ADRP’s interaction partners in lipid droplet dynamics?

  • Co-immunoprecipitation (Co-IP) with anti-ADRP antibodies, followed by mass spectrometry (e.g., identification of Tip47 in ADRP null cells) .
  • Proximity ligation assays to map interactions with perilipin or lipases .
  • Phosphoproteomics to study post-translational modifications affecting ADRP function .

Q. How do lipid droplet-associated proteins like Tip47 compensate for ADRP in lipid metabolism?

In ADRP null cells, Tip47 becomes the dominant lipid droplet protein, enabling normal lipid storage but altering phospholipid synthesis. Key methods:

  • siRNA-mediated Tip47 knockdown reduces lipid droplet formation by 40% (p < 0.05) .
  • Fluorescent lipid analogs (e.g., BODIPY-FA) to track fatty acid partitioning into triglycerides vs. phospholipids .

Methodological Considerations

Q. What protocols are recommended for quantifying ADRP in heterogeneous tissue samples?

  • Subcellular fractionation : Separate lipid droplets, cytosol, and membranes via differential centrifugation .
  • Chromatography : Use HILIC or SCX for phosphopeptide enrichment in phosphoproteomic studies .
  • Flow cytometry : Anti-ADRP antibodies conjugated to fluorophores (e.g., Alexa Fluor 488) for single-cell analysis .

Q. How can high variability in ADRP expression data be addressed in human studies?

  • Mixed-effects statistical models to account for inter-patient variability (e.g., SAS PROC MIXED) .
  • Meta-analysis of microarray datasets (e.g., Stanford Microarray Database) to identify consensus expression patterns .

Tables

Q. Table 1. Key Techniques for ADRP Functional Analysis

TechniqueApplicationExample Study
siRNA knockdownAssess lipid droplet compensationSztalryd et al.
Radiolabeled FA uptakeMeasure transport kineticsGao & Serrero
qPCR/IHCQuantify mRNA/protein in tissuesYao et al.

Q. Table 2. ADRP Expression in Disease Contexts

ConditionADRP RoleReference
NAFLD in T2DMSerum levels correlate with severityHuaying et al.
Clear cell RCCPrognostic biomarkerYao et al.
AtherosclerosisPromotes foam cell formationWen et al.

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